1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione
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Overview
Description
“1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of molecules that are widely used by medicinal chemists to develop compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione”, can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, while the second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, also increases the three-dimensional (3D) coverage of the molecule .Chemical Reactions Analysis
The chemical reactions involving “1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione” and similar pyrrolidine derivatives are influenced by steric factors . These factors can affect the biological activity of the compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione” are influenced by the presence of the pyrrolidine ring . The ring allows a greater chance of generating structural diversity .Scientific Research Applications
- The pyrrolidine ring serves as a valuable scaffold for designing bioactive compounds. Researchers have explored derivatives of 1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione to create potential drug candidates . Its sp3-hybridization allows efficient exploration of pharmacophore space, and its non-planarity (referred to as “pseudorotation”) enhances three-dimensional coverage. Stereogenic carbons influence the biological profile of drug candidates, making this scaffold promising for drug development.
- Oktay et al. synthesized a series of 3-chloro-1-aryl pyrrolidine-2,5-diones and evaluated their inhibitory activity against human carbonic anhydrase (CA) isoenzymes (hCA I and hCA II). These isoenzymes play roles in diseases like retinal disorders .
- Researchers have synthesized pyrrole derivatives, including 1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione, in the pursuit of potent P-CABs. These compounds aim for low log D and high ligand-lipophilicity efficiency (LLE) values .
- Li et al. designed and synthesized pyrrolidine-containing derivatives as antagonists of the chemokine receptor CXCR4. CXCR4 plays essential roles in HIV infection, inflammation/autoimmune disorders, and cancer metastasis. Compound 29 showed promising in vivo anticancer metastatic potential .
Medicinal Chemistry and Drug Discovery
Carbonic Anhydrase Inhibition
Potassium-Competitive Acid Blockers (P-CABs)
Antagonists of Chemokine Receptor CXCR4
Diabetic Retinopathy Research
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been reported to exhibit selectivity towards various biological targets . The specific targets can vary depending on the functional groups attached to the pyrrolidine core .
Mode of Action
It is known that the pyrrolidine ring and its derivatives interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The stereochemistry of the molecule and the spatial orientation of substituents can lead to different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Action Environment
It is known that environmental factors such as ph, temperature, and the presence of other molecules can affect the action of many drugs .
Future Directions
properties
IUPAC Name |
1-(5-amino-2-fluorophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c11-7-2-1-6(12)5-8(7)13-9(14)3-4-10(13)15/h1-2,5H,3-4,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLVGJSLMWRGQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=C(C=CC(=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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